molecular formula C8H17NO3S B131438 D,L-Buthionine Sulfoxide CAS No. 98487-33-3

D,L-Buthionine Sulfoxide

Cat. No.: B131438
CAS No.: 98487-33-3
M. Wt: 207.29 g/mol
InChI Key: KOGSTWSVCBVYHO-UHFFFAOYSA-N
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Description

“2-Amino-4-(butylsulfinyl)butanoic acid”, also known as L-Buthionine Sulfoxide, is a compound with the molecular formula C8H17NO3S and a molecular weight of 207.29 . It is a GSH synthesis inhibitor .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-(butylsulfinyl)butanoic acid” is represented by the formula C8H17NO3S . Unfortunately, the specific 3D structure or other detailed structural information is not available in the search results.

Scientific Research Applications

Bioefficacy and Metabolic Pathways

A comprehensive review by Vázquez-Añón et al. (2017) discusses the chemistry, metabolism, and dose response of methionine sources, highlighting the differences in bioefficacy between 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met). The review elucidates the chemical and biological distinctions leading to the varied bioefficacy of these compounds in monogastric animals, emphasizing the importance of understanding these differences for effective use in animal feeds Vázquez-Añón et al., 2017.

Applications in Peptide Studies

The work on the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) provides insights into its application in peptide studies. Schreier et al. (2012) review TOAC's utility in analyzing peptide backbone dynamics, secondary structure, and interactions with membranes through various spectroscopic techniques. This highlights the role of such compounds in advancing peptide research Schreier et al., 2012.

Flavor Compounds in Foods

Smit et al. (2009) review the production and breakdown pathways of branched aldehydes derived from amino acids, such as 2-methyl propanal and 2- and 3-methyl butanal, which are crucial for flavor in various food products. The paper emphasizes the significance of understanding these pathways for controlling flavor compound formation in foods Smit et al., 2009.

Environmental and Health Benefits

Kim and Park (2016) discuss the health benefits of sulforaphane, a compound related to 2-Amino-4-(butylsulfinyl)butanoic acid, noting its antioxidant, anticancer, and neuroprotective effects among others. This review underscores the potential of such compounds in preventive health strategies Kim & Park, 2016.

Drug Synthesis Applications

Zhang et al. (2021) provide an overview of levulinic acid's application in drug synthesis, illustrating the versatility and efficiency of this compound and its derivatives in synthesizing value-added chemicals for medicine. The review demonstrates the potential of biomass-derived chemicals in reducing drug synthesis costs and simplifying processes Zhang et al., 2021.

Mechanism of Action

Target of Action

The primary target of D,L-Buthionine Sulfoxide is γ-glutamylcysteine synthetase , an essential enzyme for the synthesis of glutathione (GSH) . This enzyme plays a crucial role in maintaining the balance of reactive oxygen species (ROS) in cells .

Mode of Action

This compound acts as an irreversible inhibitor of γ-glutamylcysteine synthetase . By inhibiting this enzyme, it disrupts the synthesis of GSH, leading to a decrease in cellular GSH levels . This results in an increase in the level of ROS within the cell .

Biochemical Pathways

The inhibition of γ-glutamylcysteine synthetase by this compound affects the glutathione synthesis pathway . This leads to a decrease in the levels of GSH, a critical antioxidant in cells. The reduction in GSH levels increases the level of ROS, leading to oxidative stress .

Pharmacokinetics

It has been shown to have biexponential elimination and differential clearance between l,r and l,s stereoisomers .

Result of Action

The increase in ROS levels due to the action of D,L-Buthionine Sulfoximine can lead to DNA damage and other oxidative damages . This can result in the arrest of the cell cycle, leading to cell death . In some cases, this can enhance the sensitivity of cells to other treatments, such as chemotherapy .

Action Environment

The action of D,L-Buthionine Sulfoximine can be influenced by various environmental factors. For example, the presence of other antioxidants in the cell can counteract the pro-oxidant conditions induced by D,L-Buthionine Sulfoximine . Additionally, the compound’s action can be influenced by the metabolic state of the cell and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

D,L-Buthionine Sulfoxide plays a significant role in biochemical reactions by inhibiting the enzyme gamma-glutamylcysteine synthetase . This enzyme is crucial for the synthesis of glutathione, a powerful antioxidant in cells . By inhibiting this enzyme, this compound effectively reduces the levels of glutathione in cells .

Cellular Effects

The reduction of glutathione levels by this compound has profound effects on various types of cells and cellular processes. Glutathione is involved in several cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . Therefore, the reduction of glutathione levels by this compound can influence these cellular functions.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of gamma-glutamylcysteine synthetase . This inhibition leads to a decrease in the synthesis of glutathione, thereby affecting various cellular and molecular processes that depend on glutathione .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can lead to a significant reduction in glutathione levels in cells within a certain period .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been observed that this compound can lead to a significant reduction in glutathione levels in mice when administered at certain dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway of glutathione synthesis. It interacts with the enzyme gamma-glutamylcysteine synthetase, which is crucial for the synthesis of glutathione .

Properties

IUPAC Name

2-amino-4-butylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-2-3-5-13(12)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGSTWSVCBVYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326553
Record name NSC601361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98487-33-3
Record name NSC601361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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